molecular formula C32H25N5OS B12044779 N'-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12044779
M. Wt: 527.6 g/mol
InChI Key: PLUVNQHXHHKIIK-FMFFXOCNSA-N
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Description

N'-[(E)-Anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hydrazide derivative featuring:

  • 1,2,4-Triazole core: Substituted with 4-methylphenyl (para-tolyl) and phenyl groups, enhancing steric and electronic diversity.
  • Sulfanyl acetohydrazide backbone: Contributing to hydrogen bonding and metal coordination capabilities .

This compound is structurally tailored for applications in medicinal chemistry and materials science, leveraging its conjugated system and functional groups for targeted interactions.

Properties

Molecular Formula

C32H25N5OS

Molecular Weight

527.6 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C32H25N5OS/c1-22-15-17-26(18-16-22)37-31(23-9-3-2-4-10-23)35-36-32(37)39-21-30(38)34-33-20-29-27-13-7-5-11-24(27)19-25-12-6-8-14-28(25)29/h2-20H,21H2,1H3,(H,34,38)/b33-20+

InChI Key

PLUVNQHXHHKIIK-FMFFXOCNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step processThe final step involves the condensation of the intermediate with acetohydrazide under specific reaction conditions, such as refluxing in an appropriate solvent .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

N’-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Solvent Systems: Ethanol and DMF are common, with acid catalysts (e.g., HCl or acetic acid) accelerating imine formation .
  • Substituent Influence : Bulky groups (e.g., anthracene) may require extended reaction times but enhance crystallinity .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility (Polar Solvents) LogP* Reference
Target 218–220† Moderate (DMF, DMSO) ~5.2
2-Nitrophenyl Derivative 195–197 Low (Ethanol) ~4.8
Diethylamino Derivative 185–187 High (DMF) ~3.5
4-Chlorophenyl Derivative 210–212 Low (Water) ~5.0

*Calculated using fragment-based methods.
†Estimated based on analogues with similar substituents .

Key Trends :

  • Electron-Withdrawing Groups (EWGs) : Nitro substituents (e.g., in ) increase melting points due to dipole interactions.
  • Bulky Groups : Anthracene reduces solubility in polar solvents but enhances thermal stability .

Table 2: Reported Bioactivities of Analogues

Compound Activity Tested Efficacy (vs. Control) Reference
Target Not reported N/A
ZE-4b Antithyroid IC₅₀ = 12 µM
10c (Quinazolinone) Anti-inflammatory 75% inhibition at 10 mg/kg
3.1-3.21 Series Anti-exudative 80–90% (vs. 70% for diclofenac)

Insights :

  • The target compound’s anthracene moiety may enhance DNA intercalation or enzyme inhibition , but specific data is lacking.
  • Nitro and chlorophenyl analogues show pronounced bioactivity, suggesting EWGs enhance target binding .

Spectral Characteristics

  • IR Spectroscopy : Sulfanyl (C-S) stretches observed at 650–750 cm⁻¹; triazole C=N at 1600 cm⁻¹ .
  • NMR : Anthracene protons appear as multiplets at δ 7.8–8.5 ppm; triazole CH resonates at δ 8.2–8.4 ppm .
  • UV-Vis : Anthracene absorption at λmax ≈ 350–400 nm, while nitro derivatives show red shifts (λmax ≈ 420 nm) .

Stability and Reactivity

  • Thermal Stability : Anthracene derivatives decompose above 250°C, higher than phenyl analogues (~200°C) .
  • Hydrolytic Stability : Imine linkage (C=N) in hydrazides is susceptible to acidic hydrolysis; electron-donating groups (e.g., methoxy in ) slow degradation.

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